molecular formula C19H16N2O3S B494975 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B494975
M. Wt: 352.4 g/mol
InChI Key: PJZOSSPBYSARQG-UHFFFAOYSA-N
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Description

1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic organic compound that belongs to the class of dihydrobenzo[cd]indole derivatives. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-α (TNF-α), a cytokine involved in inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility .

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with TNF-α. The compound binds to TNF-α, inhibiting its activity and preventing it from interacting with its receptors. This inhibition reduces the inflammatory response mediated by TNF-α, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its specific structural modifications, such as the ethyl group and N-phenyl substitution, which enhance its binding affinity and inhibitory activity against TNF-α compared to other similar compounds .

Properties

IUPAC Name

1-ethyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-21-16-11-12-17(14-9-6-10-15(18(14)16)19(21)22)25(23,24)20-13-7-4-3-5-8-13/h3-12,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOSSPBYSARQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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